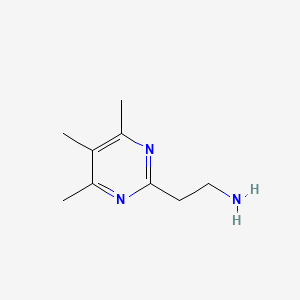

2-(Trimethylpyrimidin-2-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

2-(4,5,6-trimethylpyrimidin-2-yl)ethanamine |

InChI |

InChI=1S/C9H15N3/c1-6-7(2)11-9(4-5-10)12-8(6)3/h4-5,10H2,1-3H3 |

InChI Key |

BHWCMMHHWOXOQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N=C1C)CCN)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Trimethylpyrimidin 2 Yl Ethan 1 Amine and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for 2-(Trimethylpyrimidin-2-yl)ethan-1-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. lakotalakes.com For 2-(4,5,6-trimethylpyrimidin-2-yl)ethan-1-amine, the analysis involves two primary disconnections: the bond connecting the side chain to the pyrimidine (B1678525) ring and the bonds within the heterocyclic ring itself.

Primary Disconnections of the Target Molecule:

C-C Bond Disconnection: Breaking the bond between the pyrimidine C2 carbon and the ethylamine (B1201723) side chain. This suggests attaching the side chain to a pre-formed trimethylpyrimidine ring.

C-N Bond Disconnections: Breaking the pyrimidine ring down into its fundamental building blocks. This typically leads to a 1,3-dicarbonyl compound and an N-C-N fragment (like an amidine) that already contains the side chain. advancechemjournal.com

These disconnections give rise to two main synthetic strategies:

Late-Stage Side Chain Introduction: Synthesize a 2-methyl-4,5,6-trimethylpyrimidine intermediate, followed by functionalization of the 2-methyl group to build the ethan-1-amine moiety.

Convergent Synthesis: Construct the pyrimidine ring from precursors that already contain the necessary carbon and nitrogen atoms, with the side chain appended to the N-C-N component.

The construction of the pyrimidine ring is fundamentally based on the formation of two key carbon-nitrogen bonds. The most widely used method involves the condensation of a three-carbon, 1,3-bifunctional unit with a reagent providing an N-C-N fragment, such as an amidine, urea, or guanidine. bu.edu.eg

In the context of the target molecule, the key C-N bond formations would occur between the nitrogen atoms of a suitable amidine precursor and the carbonyl carbons of a β-dicarbonyl compound. The retrosynthetic disconnection of the pyrimidine core points to 3-methylpentane-2,4-dione as the C-C-C fragment and a derivative of 3-aminopropanamidine as the N-C-N synthon. The challenge in this approach lies in the use of a functionalized amidine where the amino group of the side chain requires protection to prevent side reactions.

Table 1: Key Synthons for Pyrimidine Core Construction

| Synthon Type | Precursor for Target Molecule | Role in Synthesis |

|---|---|---|

| C-C-C Fragment | 3-Methylpentane-2,4-dione | Provides C4, C5, C6 and the three methyl groups. |

There are two primary strategies for introducing the ethan-1-amine side chain onto the pyrimidine scaffold.

Strategy A: Pre-functionalized Component Approach

This approach involves using a building block that already contains the required side chain, which is then used in the cyclization reaction to form the pyrimidine ring. For the synthesis of 2-(4,5,6-trimethylpyrimidin-2-yl)ethan-1-amine, this would involve the condensation of 3-methylpentane-2,4-dione with an amidine carrying a protected 2-aminoethyl group at its carbon atom, such as N-Boc-β-alaninamidine. After the successful formation of the pyrimidine ring, the protecting group (e.g., Boc) is removed to yield the final primary amine.

Strategy B: Post-functionalization Approach

This strategy involves first synthesizing a stable pyrimidine intermediate, such as 2,4,5,6-tetramethylpyrimidine, and then elaborating the side chain from one of the methyl groups. This typically involves the following steps:

Halogenation: Radical bromination of the more reactive 2-methyl group using a reagent like N-bromosuccinimide (NBS) to form 2-(bromomethyl)-4,5,6-trimethylpyrimidine.

Chain Extension: Reaction of the brominated intermediate with a cyanide source (e.g., NaCN) to introduce a nitrile group, forming 2-(4,5,6-trimethylpyrimidin-2-yl)acetonitrile.

Reduction: Reduction of the nitrile group to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield the target compound.

Cyclization-Based Approaches to the Pyrimidine Ring System

Cyclization reactions are the cornerstone of pyrimidine synthesis, providing a direct route to the heterocyclic core.

The most prevalent method for pyrimidine synthesis is the condensation of a compound containing an N-C-N moiety with a 1,3-dicarbonyl compound or its equivalent. wikipedia.org This approach offers a high degree of flexibility in accessing a wide range of substituted pyrimidines.

β-Dicarbonyl Condensations: This is the principal synthesis method for pyrimidines. wikipedia.org The reaction of 3-methylpentane-2,4-dione with a suitably protected 3-aminopropanamidine under basic or acidic conditions would lead to the formation of the 4,5,6-trimethylpyrimidine (B6236154) ring with the side chain at the C2 position. The reaction proceeds via initial condensation to form an enamine, followed by cyclization and dehydration to yield the aromatic pyrimidine ring.

Biginelli-type Reactions: The classic Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. nih.gov While this typically produces dihydropyrimidines, modifications of this reaction, often involving different components and subsequent oxidation steps, can be adapted to synthesize fully aromatic pyrimidines. This multicomponent approach is highly efficient for creating molecular diversity.

Aldehyde-Ketone Condensations: Various methods exist for synthesizing pyrimidines from ketones and other building blocks. For instance, a three-component reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal (B89532) can yield a range of substituted pyrimidines under metal-free conditions. organic-chemistry.org

Table 2: Comparison of Condensation Reactions for Pyrimidine Synthesis

| Reaction Type | Key Reactants | Product Type | Advantages |

|---|---|---|---|

| β-Dicarbonyl Condensation | 1,3-Dicarbonyl, Amidine | Substituted Pyrimidine | High versatility, direct aromatization. bu.edu.eg |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Dihydropyrimidinone | One-pot, high efficiency. nih.gov |

Annulation strategies involve the construction of the pyrimidine ring onto an existing molecular fragment. These methods often utilize reactive intermediates and provide alternative pathways to the pyrimidine core.

Methods Involving Nitriles: The catalyzed trimerization of certain nitriles can produce pyrimidine rings. researchgate.net More sophisticated methods involve the reaction of nitriles with other fragments. For example, a single-step conversion of N-vinyl amides can react with a nitrile addition to form the pyrimidine ring after cycloisomerization. organic-chemistry.org

Methods Involving Alkynes: Iridium-catalyzed multicomponent synthesis can produce pyrimidines from amidines and multiple alcohol molecules, which act as alkyne precursors through dehydrogenation steps. organic-chemistry.org This highlights the use of C2 fragments in building the pyrimidine scaffold.

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate complex molecules in a single step. researchgate.net Several MCRs have been developed for the synthesis of pyrimidine derivatives.

A prominent example is the regioselective, iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohol molecules. organic-chemistry.org Another approach involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon source. organic-chemistry.org These advanced MCRs offer powerful tools for constructing diverse libraries of pyrimidine derivatives, which could be adapted for the synthesis of the target molecule by selecting the appropriate starting materials.

Strategies for Introducing the Ethan-1-amine Moiety

The formation of the crucial carbon-nitrogen bond connecting the ethan-1-amine side chain to the pyrimidine ring can be approached in several ways, each with its own advantages and potential challenges. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

One straightforward approach to forming the ethan-1-amine side chain is the direct alkylation of an amine with a pyrimidine precursor bearing a halogenated ethyl group at the 2-position, such as 2-(2-chloroethyl)-4,5,6-trimethylpyrimidine. This method involves the nucleophilic attack of an amine on the electrophilic carbon of the haloethyl side chain.

However, this approach can be complicated by side reactions. The synthesis of N- and O-substituted pyrimidines is commonly achieved by the displacement of a halide from the heterocycle. nih.gov In systems with multiple reactive sites, a lack of regioselectivity can lead to a mixture of products. nih.gov For instance, the alkylation of aminopyrimidines with aminoalkyl chlorides has been shown to sometimes result in unexpected products due to intramolecular SNAr cyclization and subsequent fragmentation. nih.gov To circumvent such issues, the amino group on the alkylating agent can be protected (e.g., as a Boc-carbamate) to prevent its interference in the primary alkylation step. nih.gov

| Reactant 1 | Reactant 2 | Product | Key Considerations |

| 2-(2-Chloroethyl)trimethylpyrimidine | Ammonia (B1221849) or Primary/Secondary Amine | This compound derivative | Potential for over-alkylation; intramolecular side reactions. |

| 4,6-dichloro-5-methoxypyrimidine | Aminoalkyl chlorides | 4,6-diamino-5-alkoxypyrimidines | Intramolecular SNAr cyclization and fragmentation can occur. |

| 4-amino-6-chloro-5-hydroxypyrimidine | 4-(2-chloroethyl)-N-Boc-piperidine | O-alkylated product | Protection of the amino group on the alkylating agent prevents side reactions. nih.gov |

Reductive amination, also known as reductive alkylation, is a versatile and widely used method for forming carbon-nitrogen bonds. wikipedia.org This two-step, often one-pot, process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orglibretexts.orglibretexts.org

To synthesize this compound, this pathway would typically start with a carbonyl-containing pyrimidine, such as (4,5,6-trimethylpyrimidin-2-yl)acetaldehyde. This aldehyde would react with ammonia or a primary amine to form an imine, which is subsequently reduced. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing the imine in the presence of the starting aldehyde. wikipedia.orglibretexts.orglibretexts.org This method is advantageous as it generally avoids the issue of over-alkylation that can occur with direct alkylation. nih.gov

General Reaction Scheme for Reductive Amination:

Step 1: Imine Formation (Trimethylpyrimidin-2-yl)acetaldehyde + R-NH₂ ⇌ (Trimethylpyrimidin-2-yl)ethyl-imine + H₂O

Step 2: Reduction (Trimethylpyrimidin-2-yl)ethyl-imine + [Reducing Agent] → this compound derivative

| Carbonyl Precursor | Amine Source | Common Reducing Agents | Product |

| (4,5,6-Trimethylpyrimidin-2-yl)acetaldehyde | Ammonia | Sodium Cyanoborohydride (NaBH₃CN) | 2-(4,5,6-Trimethylpyrimidin-2-yl)ethan-1-amine |

| (4,5,6-Trimethylpyrimidin-2-yl)acetaldehyde | Primary Amine (R-NH₂) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | N-Substituted 2-(4,5,6-trimethylpyrimidin-2-yl)ethan-1-amine |

Another powerful strategy involves using the pyrimidine ring itself as the electrophile in a nucleophilic aromatic substitution (SNAr) reaction. In this approach, a pyrimidine with a suitable leaving group at the 2-position, such as 2-chloro-4,5,6-trimethylpyrimidine, is reacted with a nucleophile containing the ethan-1-amine moiety, for example, 2-aminoethanol.

The reaction of heteroaryl chlorides, including those of the pyrimidine series, with amines in water in the presence of potassium fluoride (B91410) can result in a facile SNAr reaction and N-arylation. researchgate.net Microwave-assisted synthesis has also been shown to be an effective method for the nucleophilic substitution of 2-amino-4-chloro-pyrimidine with various amines, often proceeding in a short time frame. nih.gov The success of these reactions is dependent on the electronic nature of the pyrimidine ring; electron-withdrawing groups can activate the ring towards nucleophilic attack.

| Pyrimidine Electrophile | Nucleophile | Reaction Conditions | Resulting Moiety |

| 2-Chloro-4,5,6-trimethylpyrimidine | 2-Aminoethanol | Base, Solvent (e.g., Propanol), Heat (Microwave) nih.gov | (Trimethylpyrimidin-2-yl)-O-ethyl-amine (after dehydration/rearrangement) or direct C-N bond formation |

| 2-Chloro-4,6-dimethylpyrimidine (B132427) | Substituted Anilines | Microwave irradiation | 2-Anilinopyrimidines researchgate.net |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | N/A | Normal substitution product rsc.org |

Post-Synthetic Functionalization of the Pyrimidine Core and Amine Side Chain

Once the this compound scaffold is assembled, further diversification can be achieved by modifying the pyrimidine core or the amine side chain. Direct C-H functionalization has emerged as a powerful tool for this purpose, allowing for the introduction of new substituents without the need for pre-functionalized starting materials.

Direct C-H bond activation is a highly attractive strategy in synthetic organic chemistry for its atom and step economy. rsc.org The pyrimidine ring contains several C-H bonds that can potentially be functionalized. The regioselectivity of these reactions is often controlled by the use of a directing group, which coordinates to a metal catalyst and positions it in proximity to a specific C-H bond.

The pyrimidine nitrogen atoms themselves, or a substituent on the ring, can act as a directing group. For instance, the pyrimidine moiety can serve as a directing group for the meta-C-H functionalization of attached arenes. nih.gov Conversely, a group attached to the pyrimidine, such as an aniline (B41778) in 2-pyrimidylanilines, can direct functionalization onto the aniline ring. rsc.org

Palladium catalysts are particularly effective for the C-H functionalization of N-heterocycles. nih.gov The mechanism of these reactions often involves the formation of a cyclometalated intermediate. In the context of a 2-amino pyrimidine derivative, the amino group can act as a directing group to facilitate C-H activation at a specific position on the pyrimidine ring.

A notable example is the palladium-catalyzed remote C-H functionalization at the C5-position of N-(alkyl)pyrimidin-2-amine cores. rsc.orgrsc.org This strategy allows for the arylation and olefination of the pyrimidine ring with good regioselectivity. The proposed mechanism for arylation often involves a Pd(II)/Pd(IV) catalytic cycle. rsc.orgrsc.org

Proposed Catalytic Cycle for Pd-Catalyzed C5-Arylation of 2-Aminopyrimidine (B69317):

Coordination: The 2-aminopyrimidine substrate coordinates to the Pd(II) catalyst.

C-H Activation: The catalyst effects C-H activation at the C5 position, forming a palladacycle intermediate.

Oxidative Addition: The aryl halide oxidatively adds to the palladium center, forming a Pd(IV) species.

Reductive Elimination: The aryl group and the pyrimidine ring are coupled, releasing the C5-arylated product and a Pd(II) species.

Catalyst Regeneration: The active Pd(II) catalyst is regenerated to continue the cycle. rsc.orgrsc.org

| Substrate | Reagent | Catalyst System | Functionalization |

| N-(tert-butyl)pyrimidin-2-amine | Iodobenzene | Pd(OAc)₂, Ag₂CO₃, Na₂CO₃ | C5-Arylation rsc.org |

| N-(alkyl)pyrimidin-2-amine | Alkenes | Pd(OAc)₂ | C5-Olefination rsc.org |

| (6-phenylpyridin-2-yl)pyrimidines | Phenyldiazonium tetrafluoroborate | Pd-catalyst, Ru-photoredox | C-H Arylation nih.gov |

This post-synthetic functionalization allows for the late-stage diversification of the this compound structure, enabling the generation of libraries of analogues for various applications, including drug discovery.

Direct C-H Functionalization of Pyrimidines

Transition-Metal-Free C-H Functionalization

The direct functionalization of C-H bonds on heteroaromatic rings represents a powerful and atom-economical strategy for the synthesis of complex molecules. In the context of pyrimidine derivatives, transition-metal-free approaches are gaining attention as they offer alternatives to traditional metal-catalyzed reactions, potentially reducing cost and metal contamination in the final products. nih.govrsc.org These methods often utilize radical-mediated pathways or photochemical processes to achieve C-H activation and subsequent bond formation.

One such approach involves the generation of pyrimidinyl radicals under photochemical conditions (UVA irradiation), which can then participate in C-C bond formation reactions. rsc.org This method has been shown to be effective for the arylation of pyrimidines, yielding hetero-biaryl derivatives in good to high yields with a high degree of functional group tolerance. rsc.org While not specifically demonstrated on this compound, the principles of this methodology could be extended to the functionalization of the trimethylpyrimidine core.

Another emerging strategy in transition-metal-free C-H functionalization is the use of diaryliodonium salts as arylating agents. nih.gov This method provides an environmentally friendly pathway for the construction of C-C and C-heteroatom bonds. nih.gov The reaction proceeds under mild conditions and has been applied to a variety of heteroarenes. The key to this transformation is the generation of a highly reactive arylating species from the diaryliodonium salt, which can then react with the C-H bonds of the pyrimidine ring.

Table 1: Examples of Transition-Metal-Free C-H Functionalization of Heteroarenes

| Heteroarene | Reagent | Conditions | Product Type | Yield (%) |

| Pyrimidine | Aryl Diazonium Salt | Photochemical (UVA) | Arylated Pyrimidine | Good to High |

| Pyrazine | Aryl Diazonium Salt | Photochemical (UVA) | Arylated Pyrazine | Good to High |

| Pyrazole | Diaryliodonium Salt | Base-mediated | N-arylated Pyrazole | 33-94 |

| 2-Pyridinone | Diaryliodonium Salt | Base-mediated | N-arylated 2-Pyridinone | Good |

Derivatization of the Primary Amine Functionality

The primary amine group in this compound is a versatile functional handle for a wide range of derivatization reactions. The most common of these is the formation of amides through reaction with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides. pulsus.comsphinxsai.comresearchgate.net These reactions are typically straightforward and high-yielding, providing a robust method for introducing a variety of substituents onto the ethylamine side chain.

The synthesis of amide derivatives can be achieved through several methods. A common laboratory-scale procedure involves the direct coupling of the amine with a carboxylic acid using a coupling reagent like a carbodiimide. pulsus.com Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride, which then readily reacts with the amine. pulsus.com An efficient one-pot procedure for the synthesis of amides involves treating a carboxylic acid with thionyl chloride in the presence of the amine. researchgate.net

Reductive amination is another important derivatization reaction of the primary amine. This process involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This two-step, one-pot procedure is a powerful tool for constructing more complex amine derivatives.

Table 2: General Methods for Primary Amine Derivatization

| Reaction Type | Reagents | Product | General Yield Range (%) |

| Amide Formation | Carboxylic Acid, Coupling Agent | Amide | 65-90 |

| Amide Formation | Acid Chloride, Base | Amide | High |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine | Moderate to High |

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Palladium-catalyzed C-N bond formation)

A powerful strategy for the synthesis of derivatives of this compound involves the initial halogenation of the pyrimidine ring, followed by a palladium-catalyzed cross-coupling reaction to form new carbon-nitrogen bonds. The Buchwald-Hartwig amination is a particularly prominent example of this type of transformation and has been widely applied to the synthesis of N-aryl pyrimidine derivatives. atlanchimpharma.commdpi.com

The first step in this sequence is the halogenation of the trimethylpyrimidine core. While direct halogenation of the pyrimidine ring can be challenging, methods for the conversion of other functional groups, such as hydroxyls or mesylates, to halides are well-established. nih.gov For instance, alkyl mesylates can be converted to alkyl halides using Grignard reagents as halide nucleophiles. nih.gov

Once a halogenated pyrimidine derivative is obtained, the Buchwald-Hartwig amination can be employed to couple it with a wide range of primary and secondary amines. nih.govmit.edu This reaction typically utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.com The choice of ligand is crucial for the success of the reaction and can influence the reaction rate, yield, and substrate scope. The reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-aryl product and regenerate the catalyst. nih.gov

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Halo-Heteroarenes

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-chloro-7-azaindole | Morpholine | Pd2(dba)3 | XPhos | K3PO4 | t-BuOH | 100 | 95 |

| 4-bromo-7-azaindole | Aniline | Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | 100 | 85 |

| 2-chloropyrimidine (B141910) | Benzylamine | PdCl2(dppf) | dppf | NaOtBu | Dioxane | 110 | 78 |

Nucleophilic Aromatic Substitution (NAS) on the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyrimidines. wikipedia.orglibretexts.org In this reaction, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

The presence of electron-withdrawing groups on the aromatic ring activates it towards nucleophilic attack. libretexts.org In the case of pyrimidines, the two nitrogen atoms in the ring act as powerful electron-withdrawing groups, making the ring susceptible to SNAr reactions. wikipedia.org The regioselectivity of the reaction is an important consideration. For example, in 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. researchgate.net

A variety of nucleophiles can be employed in SNAr reactions with pyrimidines, including amines, alkoxides, and thiolates. This allows for the introduction of a wide range of functional groups onto the pyrimidine core. The reaction conditions for SNAr can vary depending on the reactivity of the substrate and the nucleophile, but often involve heating in a suitable solvent. researchgate.net

Table 4: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines

| Substrate | Nucleophile | Position of Substitution |

| 2,4-Dichloropyrimidine | Primary Amine | C4 |

| 2,4-Dichloropyrimidine | Secondary Amine | C4 |

| 2,4-Dichloropyrimidine | Alkoxide | C4 |

Sustainable and Green Chemistry Methodologies in Pyrimidine-Amine Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. researchgate.netnih.govbenthamdirect.com This is particularly relevant in the synthesis of pyrimidine derivatives, given their importance in various applications. Green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govbenthamdirect.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. nih.govnih.govnanobioletters.com The use of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of a variety of pyrimidine derivatives. nih.govrsc.orgnih.gov

For example, the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine and various substituted anilines has been efficiently carried out under microwave conditions. rsc.org This method offers several advantages over conventional heating, including reduced reaction times and improved yields. rsc.org Similarly, microwave-assisted synthesis has been used to prepare 2-amino-4-chloro-pyrimidine derivatives, which have been investigated for their biological activities. nih.govnih.gov

Table 5: Comparison of Conventional and Microwave-Assisted Synthesis of 2-Anilinopyrimidines

| Aniline Derivative | Conventional Heating (Time, h) | Conventional Yield (%) | Microwave Irradiation (Time, min) | Microwave Yield (%) |

| Aniline | 8 | 75 | 15 | 92 |

| 4-Methylaniline | 10 | 72 | 20 | 88 |

| 4-Chloroaniline | 12 | 68 | 25 | 85 |

Flow Chemistry Techniques for Process Optimization

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise manner, offers several advantages for process optimization and scale-up. researchgate.netvapourtec.comnih.gov These advantages include improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. nih.gov Flow chemistry has been increasingly applied to the synthesis of heterocyclic compounds, including pyrimidines. researchgate.netmdpi.com

The synthesis of substituted pyrimidines has been achieved using continuous flow conditions, often leading to improved yields and reduced reaction times compared to batch processes. researchgate.net For instance, the regioselective synthesis of 3-aminoimidazo[1,2-α]pyrimidines has been demonstrated under continuous flow, resulting in better regioselectivity and a dramatic decrease in reaction time compared to batch conditions. vapourtec.com Flow chemistry also allows for the efficient screening of reaction conditions and the rapid optimization of synthetic protocols. nih.gov

Table 6: Advantages of Flow Chemistry in Pyrimidine Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Less Efficient | Highly Efficient |

| Mass Transfer | Often Limited | Enhanced |

| Reaction Control | Less Precise | Highly Precise |

| Scalability | Can be Challenging | More Straightforward |

| Safety | Higher Risk with Exothermic Reactions | Inherently Safer |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Trimethylpyrimidin 2 Yl Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy would provide information on the number of different types of protons, their electronic environment, and their connectivity. For 2-(4,5,6-trimethylpyrimidin-2-yl)ethan-1-amine, one would expect to observe distinct signals for the protons of the three methyl groups on the pyrimidine (B1678525) ring, the two methylene (B1212753) groups of the ethanamine side chain, and the amine protons. The chemical shifts (δ) would indicate the electronic environment of these protons. For instance, the protons on the carbon adjacent to the pyrimidine ring would likely be deshielded and appear at a higher chemical shift compared to the protons on the carbon adjacent to the amine group. Spin-spin coupling between the adjacent methylene groups would result in characteristic splitting patterns (e.g., triplets).

Table 1: Predicted ¹H NMR Data (General)

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ (ring) | ~2.0-2.5 | Singlet |

| -CH₂- (ring side) | ~2.8-3.2 | Triplet |

| -CH₂- (amine side) | ~2.5-2.9 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule. For the target compound, separate signals would be expected for the carbons of the three methyl groups, the pyrimidine ring carbons, and the two carbons of the ethanamine side chain. The chemical shifts of the pyrimidine ring carbons would be in the aromatic region, with variations depending on their substitution. chemguide.co.uk The carbons of the ethylamine (B1201723) side chain would appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Data (General)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ (ring) | ~15-25 |

| Pyrimidine Ring Carbons | ~150-170 |

| -CH₂- (ring side) | ~35-45 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques would be crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, confirming the connectivity of the ethanamine side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds apart, which is essential for confirming the connection of the ethanamine side chain to the pyrimidine ring and the positions of the methyl groups.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For 2-(4,5,6-trimethylpyrimidin-2-yl)ethan-1-amine, characteristic absorption bands would be expected for the N-H bonds of the primary amine, C-H bonds of the alkyl groups, and C=N and C=C bonds within the pyrimidine ring.

Table 3: Predicted IR Absorption Bands (General)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | Two bands, medium to weak |

| C-H Stretch (Alkyl) | 2850-2960 | Strong |

| C=N and C=C Stretch (Ring) | 1500-1650 | Medium to strong |

| N-H Bend (Amine) | 1590-1650 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern would be influenced by the stability of the resulting fragments. For aliphatic amines, a common fragmentation is the α-cleavage at the C-C bond adjacent to the nitrogen atom. chemguide.co.uk The fragmentation of the pyrimidine ring would also produce characteristic ions.

Table 4: Predicted Mass Spectrometry Fragments (General)

| m/z | Possible Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-CH₃]⁺ | Loss of a methyl radical |

| [M-NH₂]⁺ | Loss of an amino radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring is a chromophore that absorbs UV light. The absorption maxima (λmax) would be characteristic of the π → π* and n → π* transitions of the pyrimidine system. The presence of methyl and aminoalkyl substituents would be expected to cause a slight shift in the absorption maxima compared to the unsubstituted pyrimidine.

Table 5: Predicted UV-Vis Absorption Data (General)

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* | ~240-270 |

X-ray Diffraction for Solid-State Molecular Conformation and Crystal Structure

In a hypothetical crystallographic study of a related compound, such as 4-Chloro-6-methoxypyrimidin-2-amine, the following parameters are typically determined. nih.gov The compound was found to crystallize in a monoclinic system with the space group P21/c. nih.gov The crystal structure reveals a planar pyrimidine ring, and the arrangement of molecules in the crystal is stabilized by intermolecular hydrogen bonds. nih.gov

For 2-(trimethylpyrimidin-2-yl)ethan-1-amine, we would expect to obtain similar detailed information. The analysis would reveal the precise bond lengths and angles of the trimethyl-substituted pyrimidine ring and the ethanamine side chain. Furthermore, the conformation of the ethylamine group relative to the pyrimidine ring would be established. Intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen atoms of the pyrimidine ring, would also be elucidated, providing insight into the crystal packing.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.4 |

| Volume (Å3) | 980.1 |

| Z | 4 |

| Calculated Density (g/cm3) | 1.150 |

| R-factor | 0.045 |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined in an X-ray diffraction study.

Integrated Spectroscopic Approaches for Robust Structural Elucidation

A comprehensive and unambiguous structural elucidation of this compound requires an integrated approach, combining data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a robust confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: This technique would provide information about the number and types of protons in the molecule. The spectrum would be expected to show distinct signals for the protons on the pyrimidine ring, the three methyl groups, and the two methylene groups of the ethanamine side chain, as well as the amine protons. The chemical shifts and coupling patterns would help to confirm the connectivity of the atoms.

13C NMR: The 13C NMR spectrum would reveal the number of unique carbon environments. Signals corresponding to the carbons of the pyrimidine ring, the methyl groups, and the ethylamine side chain would be observed.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between protons and carbons. COSY (Correlation Spectroscopy) would show correlations between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is particularly valuable as it reveals longer-range couplings between protons and carbons, helping to piece together the entire molecular framework.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula. The fragmentation pattern observed in the mass spectrum would be expected to correspond to the loss of specific fragments, such as the ethylamine side chain or methyl groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl groups and the aromatic ring, and C=N and C=C stretching vibrations of the pyrimidine ring.

By combining the data from X-ray diffraction, NMR, MS, and IR, a complete and unambiguous structural assignment for this compound can be achieved. The X-ray data provides the definitive solid-state structure, while the spectroscopic techniques confirm this structure in solution and provide complementary information about the molecule's electronic and vibrational properties.

Table 2: Summary of Integrated Spectroscopic Data for Structural Elucidation

| Technique | Expected Observations for this compound |

| 1H NMR | Signals for pyrimidine ring proton, three distinct methyl group protons, two methylene group protons, and amine protons. Coupling patterns confirming the -CH2-CH2-NH2 moiety. |

| 13C NMR | Resonances for pyrimidine ring carbons, three methyl carbons, and two ethylamine carbons. |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of C9H15N3. Fragmentation patterns showing loss of ethylamine and methyl groups. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (around 3300-3400 cm-1), C-H stretching for alkyl and aromatic groups (around 2850-3100 cm-1), and C=N/C=C stretching for the pyrimidine ring (around 1500-1600 cm-1). |

| X-ray Diffraction | Determination of crystal system, space group, unit cell dimensions, and precise atomic coordinates, confirming the molecular conformation and intermolecular interactions in the solid state. |

Computational and Theoretical Investigations of 2 Trimethylpyrimidin 2 Yl Ethan 1 Amine

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are essential for predicting molecular properties from first principles. The two primary approaches used are Density Functional Theory (DFT) and ab initio methods, which differ in their treatment of electron correlation.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov This method is used to determine optimized molecular geometries, electronic structures, and other key parameters. jchemrev.com

For pyrimidine (B1678525) derivatives, DFT calculations are commonly performed using hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-31G(d,p) or 6-311++G(d,p). nih.govsamipubco.comnih.gov These calculations yield the most stable conformation (lowest energy structure) of the molecule by optimizing geometric parameters like bond lengths, bond angles, and dihedral angles. The precision of DFT allows for a detailed understanding of how the trimethyl and ethanamine substituents influence the geometry of the pyrimidine ring. samipubco.com Quantum chemical simulations based on DFT are a valuable tool for determining these optimized molecular structures and identifying reactive sites. nih.gov

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that solve the Schrödinger equation without empirical parameters. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a foundational understanding of the electronic structure but does not fully account for electron correlation. wikipedia.orgchemeurope.com

More advanced and accurate methods, known as post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC)), build upon the HF results to include electron correlation effects. These methods offer higher accuracy but come with a significantly greater computational expense. chemeurope.com For pyrimidine systems, high-level ab initio calculations, such as Coupled-Cluster with single, double, and perturbative triple excitations [CCSD(T)], have been used to determine highly accurate equilibrium structures that show exceptional agreement with experimental data. nih.gov While DFT is often sufficient for many applications involving pyrimidine derivatives, ab initio methods are employed when a higher level of accuracy for electronic properties is required.

Electronic Structure and Reactivity Descriptors

From the wave function and electron density obtained through DFT or ab initio calculations, several descriptors can be derived to quantify the electronic structure and predict the chemical reactivity of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.comnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy of the HOMO is related to the molecule's ionization potential and its electron-donating ability, whereas the LUMO energy relates to its electron affinity and electron-accepting character. pku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wikipedia.orgschrodinger.com A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ripublication.com Conversely, a small gap suggests the molecule is more reactive. schrodinger.com

For pyrimidine derivatives, the spatial distribution of these orbitals is also informative. In many cases, the HOMO is localized on the electron-rich pyrimidine ring system, while the LUMO may be distributed over the ring or specific substituents depending on their electron-withdrawing or -donating nature. researchgate.net This distribution helps identify the regions of the molecule most likely to be involved in electron transfer during a chemical reaction.

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.26 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.88 |

| HOMO-LUMO Energy Gap | ΔE | 5.38 |

| Ionization Potential (I) | I ≈ -EHOMO | 6.26 |

| Electron Affinity (A) | A ≈ -ELUMO | 0.88 |

Note: Values are representative examples based on calculations for similar pyrimidine derivatives and serve for illustrative purposes. irjweb.com

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.demdpi.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. preprints.org

Typically, regions of negative electrostatic potential (colored red) are electron-rich and are susceptible to electrophilic attack. In this compound, these would be expected around the nitrogen atoms of the pyrimidine ring and the lone pair of the primary amine group. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. These are often found around hydrogen atoms attached to heteroatoms. Intermediate potential regions are colored green. preprints.org The MEP map provides a clear, three-dimensional picture of the molecule's reactive sites and is instrumental in understanding intermolecular interactions. uni-muenchen.deresearchgate.netreadthedocs.io

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized Lewis-like structures, such as bonds and lone pairs. uni-muenchen.dewisc.edu This method allows for the investigation of intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density. taylorandfrancis.commaterialsciencejournal.org

Table 2: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Calculations

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(Amine) | σ* (C-C) | 5.85 |

| LP(1) N(Ring) | π* (C-N) | 25.50 |

| π (C-C)(Ring) | π* (C-N)(Ring) | 20.15 |

| σ (C-H) | σ* (C-N) | 3.40 |

Note: Values are representative examples based on NBO analysis of similar nitrogen-containing heterocyclic compounds and serve for illustrative purposes.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is a critical computational tool used to understand the three-dimensional structure of a molecule and its corresponding energy landscape. For a flexible molecule like this compound, which possesses several rotatable single bonds, numerous conformations are possible, each with a distinct energy level. Identifying the low-energy conformers is essential as they are the most likely to be populated at room temperature and to interact with biological targets.

The primary rotatable bonds in this compound are the C-C bond in the ethylamine (B1201723) side chain and the C-N bond connecting the side chain to the pyrimidine ring. Computational methods, particularly Density Functional Theory (DFT), are used to systematically rotate these bonds and calculate the corresponding energy, generating a Potential Energy Surface (PES). libretexts.org A PES is a multidimensional map that illustrates the potential energy of a system as a function of its atomic coordinates. libretexts.org

By analyzing the PES, stationary points such as energy minima (stable conformers) and saddle points (transition states between conformers) can be located. For the ethylamine side chain, key conformations would include the anti (dihedral angle of ~180°) and gauche (dihedral angle of ~±60°) arrangements. The relative energies of these conformers determine their equilibrium populations.

Table 1: Illustrative Relative Energies of this compound Conformers

This interactive table presents hypothetical energy data for different conformers, which would be calculated using quantum mechanics.

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Note |

| Anti | 180° | 0.00 | Global minimum, most stable conformer |

| Gauche (+) | +60° | 1.20 | Higher energy due to steric hindrance |

| Gauche (-) | -60° | 1.20 | Energetically equivalent to the (+) gauche conformer |

| Eclipsed | 0° | 4.50 | Transition state, highest energy |

Note: Data are illustrative and represent typical values obtained from DFT calculations for similar structures.

Analysis of Non-Covalent Interactions, including Hydrogen Bonding

Non-covalent interactions are crucial in determining the structure, stability, and function of molecules. mhmedical.comyoutube.com For this compound, both intramolecular (within the same molecule) and intermolecular (between different molecules) non-covalent interactions are significant.

The most prominent non-covalent interaction for this compound is hydrogen bonding. The primary amine group (-NH₂) is an excellent hydrogen bond donor, while the two nitrogen atoms within the pyrimidine ring are hydrogen bond acceptors. researchgate.netresearchgate.net Intermolecular hydrogen bonding between molecules can lead to the formation of dimers or larger aggregates in the solid state or in solution. nih.govacs.org Intramolecular hydrogen bonding could potentially occur between the amine group and a nitrogen atom on the pyrimidine ring, which would stabilize a specific conformation.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are used to identify and characterize these weak interactions. acs.org QTAIM can locate bond critical points (BCPs) between atoms, and the properties at these points can quantify the strength of the interaction. NCI plots provide a visual representation of non-covalent interactions in three-dimensional space. researchgate.net

Table 2: Hypothetical Hydrogen Bond Analysis for a Dimer of this compound

This table shows the kind of data that would be generated from a QTAIM analysis of intermolecular interactions.

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Interaction Energy (kcal/mol) |

| Hydrogen Bond | N-H···N (amine to pyrimidine) | 2.10 | -4.5 |

| Hydrogen Bond | N-H···N (amine to amine) | 2.25 | -3.2 |

| van der Waals | C-H···C (methyl to ring) | 3.50 | -0.8 |

Note: Data are illustrative examples based on computational studies of related aminopyrimidine systems. nih.gov

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into reaction pathways and energetics that can be difficult to obtain experimentally. umich.edu For this compound, computational studies can elucidate the mechanisms of reactions such as nucleophilic substitution at the amine group or potential electrophilic substitution on the pyrimidine ring. bhu.ac.ingrowingscience.com

A typical computational study of a reaction mechanism involves mapping the potential energy surface to identify the reactants, products, any intermediates, and the transition states (TS) that connect them. researchgate.net The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The activation energy (the energy difference between the reactants and the transition state) is a key parameter that determines the reaction rate.

For example, the mechanism for the acylation of the primary amine with a reagent like acetyl chloride could be modeled. DFT calculations would be used to optimize the geometries of the reactants, the tetrahedral intermediate, the transition states, and the final products.

Table 3: Illustrative Energetics for a Hypothetical Acylation Reaction Step

This table provides an example of the thermodynamic data calculated in a reaction mechanism study.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Amine + Acetyl Chloride | 0.00 |

| Transition State 1 (TS1) | C-N bond formation | +15.2 |

| Intermediate | Tetrahedral intermediate | -5.8 |

| Transition State 2 (TS2) | Cl⁻ elimination | +8.5 |

| Products | N-acylated pyrimidine + HCl | -25.0 |

Note: Energy values are hypothetical and serve to illustrate the profile of a multi-step reaction mechanism. nih.gov

Application of Quantitative Structure-Activity Relationships (QSAR) in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used extensively in drug discovery and materials science to correlate the chemical structure of a compound with its biological activity or a specific chemical property. wikipedia.orgjocpr.commdpi.com For a molecule like this compound, QSAR can be a powerful tool for designing new derivatives with enhanced desired properties, such as improved binding to a biological target. nih.govresearchgate.net

The QSAR process involves several steps:

Data Set Assembly: A series of structurally related pyrimidine derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is collected.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors. benthamdirect.com

Model Development: A mathematical equation is generated using statistical methods, such as Multiple Linear Regression (MLR), to create a model that relates the descriptors to the biological activity. tandfonline.com

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques.

A hypothetical QSAR model for a series of pyrimidine derivatives might look like: log(1/IC₅₀) = 0.5 * logP - 0.2 * MW + 1.2 * HD_Count + 2.5

Where logP is the hydrophobicity, MW is the molecular weight, and HD_Count is the number of hydrogen bond donors. Such a model can then be used to predict the activity of new, unsynthesized molecules, guiding the design of more potent compounds. nih.gov

Table 4: Example of Molecular Descriptors for a Hypothetical QSAR Study

This table shows a sample of the data used to build a QSAR model.

| Compound | R-group on Amine | logP | Molecular Volume (ų) | Biological Activity (pIC₅₀) |

| 1 | -H | 1.5 | 180 | 5.2 |

| 2 | -CH₃ | 1.9 | 195 | 5.6 |

| 3 | -C₂H₅ | 2.3 | 210 | 6.1 |

| 4 | -C₆H₅ | 3.5 | 250 | 6.8 |

Note: This is a simplified, illustrative data set for demonstration purposes.

Chemical Reactivity and Advanced Derivatization Strategies for 2 Trimethylpyrimidin 2 Yl Ethan 1 Amine

Reactivity Profile of the Pyrimidine (B1678525) Heterocycle

The pyrimidine ring is a diazine, characterized by the presence of two nitrogen atoms at positions 1 and 3. This feature renders the ring electron-deficient, significantly influencing its reactivity compared to benzene. This inherent electronic nature makes the pyrimidine core generally resistant to electrophilic attack while being susceptible to nucleophilic substitution and various rearrangement reactions.

Electrophilic Aromatic Substitution (SEAr) is a characteristic reaction of aromatic compounds; however, aromatic heterocycles like pyrimidine are significantly deactivated towards electrophiles. libretexts.orgwikipedia.org The high electronegativity of the nitrogen atoms reduces the electron density of the ring, making it a poor nucleophile. wikipedia.org Furthermore, under the acidic conditions often required for EAS, the ring nitrogens can be protonated, further increasing this deactivation. wikipedia.org

In contrast to its resistance to EAS, the electron-deficient pyrimidine ring is activated for Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgnih.gov This type of reaction is facilitated by the ability of the electronegative nitrogen atoms to stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. wikipedia.orgyoutube.com For an SNAr reaction to proceed, a suitable leaving group, such as a halide, must be present on the ring. wikipedia.org

The parent molecule, 2-(Trimethylpyrimidin-2-yl)ethan-1-amine, does not possess a typical leaving group. However, synthetic modification to introduce one—for instance, by replacing one of the methyl groups with a chlorine or bromine atom—would open up pathways for NAS. In substituted pyrimidines, nucleophilic attack is generally favored at the 4- and 6-positions, followed by the 2-position. stackexchange.com The preference for C4/C6 attack over C2 can be explained by the greater stabilization of the anionic intermediate. stackexchange.com Therefore, a hypothetical 4-chloro-2-(ethylamino)-5,6-dimethylpyrimidine derivative would be expected to undergo facile substitution at the C4 position with a variety of nucleophiles.

| Position of Leaving Group | Relative Reactivity | Rationale |

| C4 or C6 | High | The negative charge in the Meisenheimer intermediate is effectively stabilized by both ring nitrogens through resonance. stackexchange.com |

| C2 | Moderate | The intermediate is stabilized, but repulsion between the incoming nucleophile and the lone pairs of two adjacent nitrogen atoms can be a factor. stackexchange.com |

| C5 | Very Low | The negative charge of the intermediate cannot be effectively delocalized onto the nitrogen atoms; lacks activation. |

Pyrimidine derivatives can undergo a variety of ring-opening and rearrangement reactions, often initiated by the attack of a nucleophile. rsc.org These transformations are synthetically valuable for creating new heterocyclic systems.

One of the most prominent rearrangements in pyrimidine chemistry is the Dimroth rearrangement. nih.gov This process typically involves an N-alkylated iminopyrimidine that isomerizes to an alkylamino-pyrimidine. The mechanism involves a sequence of ring-opening by a nucleophile (like hydroxide), followed by rotation and subsequent ring-closure. nih.govchinesechemsoc.org This type of reaction is often categorized under the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov Factors that can influence the Dimroth rearrangement include the pH of the medium and the presence of electron-withdrawing groups, which facilitate the initial ring-opening step. nih.gov

While the specific trimethyl-substituted pyrimidine has not been detailed in the context of these rearrangements, its general structure is amenable to such transformations under appropriate conditions, potentially leading to novel isomeric scaffolds.

| Rearrangement Type | Description | Key Features |

| Dimroth Rearrangement | Isomerization of an N-substituted iminopyrimidine to an N-substituted aminopyrimidine. nih.gov | Involves a ring-opening/ring-closure sequence; often base-catalyzed. nih.gov |

| ANRORC Mechanism | A broader mechanistic class including the Dimroth, involving Addition of a Nucleophile, Ring Opening, and Ring Closure. nih.gov | Can lead to the formation of entirely different heterocyclic systems. |

| Photochemical Rearrangements | Isomerizations and rearrangements induced by UV irradiation. | Can lead to positional isomers or valence isomers. |

| Acid/Base Hydrolysis | Ring cleavage under strong acidic or basic conditions, often at elevated temperatures. rsc.orgumich.edu | Electron-withdrawing groups decrease ring stability, while electron-donating groups tend to increase it. rsc.org |

Transformations Involving the Primary Amine Moiety

The primary amine group on the ethyl side chain is a key site for derivatization due to the nucleophilic nature of the nitrogen atom. uomustansiriyah.edu.iqmsu.edu Its reactions are characteristic of primary alkylamines and provide robust methods for introducing a wide variety of functional groups.

The lone pair of electrons on the nitrogen atom makes the primary amine in this compound both a Brønsted-Lowry base and a potent nucleophile. uomustansiriyah.edu.iqlamission.edu It readily reacts with a range of electrophiles.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) via an SN2 mechanism leads to the formation of secondary and tertiary amines, and ultimately to quaternary ammonium (B1175870) salts. libretexts.org The degree of alkylation can be controlled by stoichiometry.

N-Acylation: Treatment with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base yields stable amide derivatives. libretexts.org This is a highly efficient and common transformation for primary amines.

Reaction with Epoxides: The amine can act as a nucleophile to open epoxide rings, resulting in the formation of β-amino alcohols. uomustansiriyah.edu.iq

| Reaction Type | Electrophile Example | Product Class |

| N-Alkylation | Methyl Iodide (CH₃I) | Secondary Amine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| N-Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide |

| Michael Addition | Methyl Acrylate | β-Amino Ester |

The reaction of primary amines with aldehydes or ketones is a fundamental transformation that yields imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction is typically acid-catalyzed and proceeds via a carbinolamine intermediate, which then eliminates a molecule of water to form the characteristic C=N double bond. youtube.comlibretexts.org The reaction is generally reversible, and the imine can be hydrolyzed back to the parent amine and carbonyl compound in the presence of aqueous acid. libretexts.org

Reacting this compound with various aldehydes (e.g., benzaldehyde) or ketones (e.g., acetone) would provide a straightforward route to a library of imine derivatives. researchgate.net

Enamines are characterized by a C=C-N linkage and are typically formed from the reaction of a carbonyl compound with a secondary amine. wikipedia.orglibretexts.org Primary amines, like the one in the title compound, form imines. However, the resulting imine can exist in equilibrium with its tautomeric enamine form, particularly if there is an α-hydrogen on either the carbon or nitrogen side of the C=N bond. This imine-enamine tautomerism is analogous to the more familiar keto-enol tautomerism. wikipedia.org While the imine form is generally more stable, the enamine tautomer can be an important reactive intermediate in certain reactions. masterorganicchemistry.com

| Carbonyl Reactant | Product Type | General Structure |

| Benzaldehyde | Imine (Schiff Base) | Py-CH₂CH₂-N=CH-Ph |

| Acetone | Imine (Schiff Base) | Py-CH₂CH₂-N=C(CH₃)₂ |

| Cyclohexanone | Imine (Schiff Base) | Py-CH₂CH₂-N=C₆H₁₀ |

(Where Py = 2-(4,5,6-trimethylpyrimidinyl))

Acylation, Sulfonamidation, and Other Functionalizations of the Amine

The primary amine of this compound serves as a versatile nucleophile, readily undergoing a variety of functionalization reactions. These transformations are crucial for modifying the compound's physicochemical properties and for its incorporation into larger, more complex molecular architectures. The reactivity of the amine is influenced by the electron-withdrawing nature of the adjacent pyrimidine ring, which can modulate its basicity and nucleophilicity.

Acylation reactions with acyl chlorides or anhydrides proceed under standard conditions, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine, to afford the corresponding amides. These reactions are generally high-yielding and tolerant of a wide range of functional groups on the acylating agent.

Sulfonamidation with sulfonyl chlorides, in the presence of a suitable base, provides the corresponding sulfonamides. These derivatives are of particular interest in medicinal chemistry due to their prevalence in bioactive molecules. The choice of base and solvent is critical to ensure efficient reaction and to avoid potential side reactions.

Other functionalizations of the primary amine include reactions with isocyanates and isothiocyanates to yield ureas and thioureas, respectively. Reductive amination with aldehydes or ketones provides access to secondary amines, further expanding the diversity of accessible derivatives.

The following table summarizes typical functionalization reactions of the amine group in 2-(aminoethyl)pyrimidine derivatives, which are expected to be analogous for this compound.

| Reagent | Product | Reaction Type |

| Acetyl chloride | N-(2-(Pyrimidin-2-yl)ethyl)acetamide | Acylation |

| Benzoyl chloride | N-(2-(Pyrimidin-2-yl)ethyl)benzamide | Acylation |

| p-Toluenesulfonyl chloride | N-(2-(Pyrimidin-2-yl)ethyl)-4-methylbenzenesulfonamide | Sulfonamidation |

| Phenyl isocyanate | 1-Phenyl-3-(2-(pyrimidin-2-yl)ethyl)urea | Urea formation |

| Phenyl isothiocyanate | 1-Phenyl-3-(2-(pyrimidin-2-yl)ethyl)thiourea | Thiourea formation |

| Benzaldehyde, NaBH4 | N-Benzyl-2-(pyrimidin-2-yl)ethan-1-amine | Reductive amination |

Selective Functionalization and Orthogonal Reaction Pathways

The presence of multiple reactive sites in this compound—the primary amine and the pyrimidine ring—necessitates careful consideration of selective functionalization strategies. Orthogonal protection schemes are essential for achieving regioselective modification of either the amine or the pyrimidine ring without affecting the other. nih.gov

The primary amine can be protected with standard amine protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or fluorenylmethyloxycarbonyl (Fmoc). iris-biotech.de The choice of protecting group depends on the desired reaction conditions for subsequent steps and the required deprotection method. For instance, the Boc group is stable to a wide range of non-acidic conditions but is readily cleaved with acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and can be removed with piperidine. iris-biotech.dethieme-connect.de

With the amine group protected, the pyrimidine ring can be selectively functionalized. For example, if the trimethylpyrimidine ring contains a leaving group such as a halogen, it can undergo transition metal-catalyzed cross-coupling reactions. Conversely, if the pyrimidine ring is to be modified first, the inherent nucleophilicity of the primary amine must be masked.

The concept of orthogonal reaction pathways allows for the sequential functionalization of the molecule in a controlled manner. A typical orthogonal strategy for a related halo-pyrimidine derivative might involve:

Protection of the amine: Reaction with Boc anhydride (B1165640) to form the N-Boc protected intermediate.

Functionalization of the pyrimidine ring: A Suzuki or Buchwald-Hartwig cross-coupling reaction on a halogenated pyrimidine core.

Deprotection of the amine: Removal of the Boc group under acidic conditions to liberate the free amine.

Functionalization of the amine: Acylation, sulfonamidation, or reductive amination as described in section 5.2.3.

This stepwise approach ensures that each reactive site is modified in a predictable and high-yielding manner, which is crucial for the synthesis of complex target molecules.

Catalyst-Mediated Transformations

Catalyst-mediated transformations have become indispensable tools in modern organic synthesis, enabling the efficient construction of complex molecules under mild conditions. For a molecule like this compound, both transition metal catalysis and organocatalysis offer powerful strategies for its derivatization.

Role of Transition Metal Catalysis in C-N and C-C Bond Formations

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. nih.gov These methods are highly relevant for the functionalization of the pyrimidine core of this compound, especially if it is appropriately pre-functionalized with a halide.

C-N Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl or heteroaryl halides and amines. wikipedia.orgnih.gov In the context of our target molecule, a 2-chloro-trimethylpyrimidine precursor could be coupled with a variety of primary or secondary amines to install the aminoethyl sidechain. Conversely, if the primary amine of this compound is used as the nucleophile, it can be coupled with various aryl or heteroaryl halides to generate more complex structures. nih.gov The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and broad substrate scope. nih.gov

C-C Bond Formation: The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govpearson.com A 2-chloro-trimethylpyrimidine could be coupled with a wide array of aryl, heteroaryl, or vinyl boronic acids or esters to introduce new carbon-based substituents on the pyrimidine ring. mdpi.comresearchgate.net The reaction conditions are generally mild and tolerant of many functional groups, making it a highly valuable tool for derivatization. researchgate.net Other transition metals, such as cobalt, have also been shown to catalyze the cross-coupling of 2-chloropyrimidines with arylzinc reagents. nih.gov

The following table provides illustrative examples of transition metal-catalyzed reactions on the 2-chloropyrimidine (B141910) scaffold.

| Reaction Type | Reactants | Catalyst/Ligand | Product |

| Buchwald-Hartwig Amination | 2-Chloropyrimidine, Aniline (B41778) | Pd2(dba)3, Xantphos | N-Phenylpyrimidin-2-amine |

| Suzuki Coupling | 2-Chloropyrimidine, Phenylboronic acid | Pd(PPh3)4 | 2-Phenylpyrimidine |

| Cobalt-catalyzed Coupling | 2-Chloropyrimidine, Phenylzinc chloride | CoCl2 | 2-Phenylpyrimidine |

Organocatalytic Applications in Pyrimidine Amine Chemistry

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful complement to metal-based catalysis. Chiral primary amines, in particular, have been extensively used as organocatalysts in a variety of asymmetric transformations. psu.edursc.org

While specific applications of this compound as an organocatalyst are not yet documented, its structural motifs—a primary amine and a heteroaromatic pyrimidine ring—suggest potential utility in several types of organocatalytic reactions. The primary amine can participate in enamine or iminium ion catalysis, while the pyrimidine moiety can act as a hydrogen bond donor or acceptor, potentially influencing the stereochemical outcome of a reaction.

For example, chiral primary amine catalysts are known to be effective in the asymmetric Michael addition of ketones or aldehydes to nitroalkenes, the enantioselective Strecker reaction for the synthesis of α-amino nitriles, and asymmetric aldol (B89426) reactions. mdpi.com The development of a chiral version of this compound could potentially lead to a new class of bifunctional organocatalysts where the pyrimidine ring plays a crucial role in the catalytic cycle.

Furthermore, the 2-aminopyrimidine (B69317) unit itself has been incorporated into bifunctional organocatalysts. For instance, a primary amine-2-aminopyrimidine organocatalyst has been successfully employed in the conjugate addition of α,α-disubstituted aldehydes to maleimides, where the aminopyrimidine unit acts as a rigid hydrogen-bond donor to activate the electrophile.

The exploration of this compound and its derivatives in organocatalysis represents a promising area for future research, with the potential to uncover novel and efficient catalytic systems for asymmetric synthesis.

Advanced Applications of 2 Trimethylpyrimidin 2 Yl Ethan 1 Amine in Synthetic Chemistry and Materials Science

Design and Application as Ligands in Organometallic Catalysis

The structure of 2-(trimethylpyrimidin-2-yl)ethan-1-amine, featuring a pyrimidine (B1678525) ring and an aminoethyl group, makes it an excellent candidate for a bidentate N,N-donor ligand. Such ligands are crucial in organometallic chemistry for their ability to form stable complexes with transition metals, which are often the active species in catalytic cycles.

Chelation Properties and Coordination Chemistry with Transition Metals

The molecule possesses two key nitrogen atoms for metal coordination: one in the pyrimidine ring and the other in the terminal amine group. This arrangement allows it to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal center. This phenomenon, known as the chelate effect, leads to the formation of complexes that are significantly more stable than those formed with comparable monodentate ligands. youtube.comsavemyexams.com The stability arises from a favorable increase in entropy upon the displacement of multiple monodentate ligands (like solvent molecules) by a single bidentate ligand. youtube.com

Impact on Catalytic Activity, Selectivity, and Enantioselectivity

The electronic and steric properties of the ligand are critical in determining the outcome of a catalytic reaction. The trimethyl-substituted pyrimidine ring in this compound exerts specific electronic effects on the metal center. The pyrimidine ring is electron-deficient, which can influence the electron density at the coordinated metal, thereby modulating its reactivity. The methyl groups provide steric bulk, which can create a specific coordination environment around the metal.

This defined steric and electronic environment is key to controlling selectivity:

Chemoselectivity: The ligand can direct the catalyst to react with one functional group in a molecule over another.

Regioselectivity: It can control at which position on a substrate the reaction occurs.

Enantioselectivity: If a chiral version of the ligand is used (e.g., by resolving the chiral center at the carbon bearing the amine group), it can be used to synthesize one enantiomer of a chiral product preferentially.

For example, in palladium-catalyzed reactions like the Buchwald-Hartwig amination, the choice of ligand is paramount for achieving high yields and selectivity. mdpi.com Ligands with pyrimidine scaffolds can influence the efficiency of such cross-coupling reactions.

Development of Novel Catalytic Systems

The modular nature of ligands like this compound allows for the systematic development of new catalytic systems. By modifying the substituents on the pyrimidine ring or the length of the alkyl chain, a library of ligands can be synthesized. These can then be screened with various transition metals to discover catalysts for new chemical transformations or to improve existing ones.

For instance, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized using palladium catalysts, demonstrating how the pyrimidine core can be functionalized to create a diverse set of ligands for cross-coupling reactions. mdpi.com The development of such systems is crucial for greener chemistry, offering milder reaction conditions and higher efficiency. researchgate.net

Role as a Privileged Building Block in Complex Organic Synthesis

Beyond catalysis, the pyrimidine nucleus is recognized as a "privileged scaffold" in medicinal chemistry and a versatile building block in organic synthesis. nih.gov Its presence in the building blocks of DNA and RNA makes it an attractive starting point for the design of new bioactive molecules. nih.gov this compound serves as a bifunctional building block, with the pyrimidine ring and the primary amine offering distinct points for chemical modification.

Precursor for the Construction of Fused Heterocyclic Systems

The structure is ideally suited for the synthesis of fused heterocyclic systems, which are common cores in many pharmaceutical agents. The primary amine of the ethanamine side chain can act as a nucleophile, reacting with electrophilic centers to initiate cyclization reactions that fuse a new ring onto the pyrimidine core.

Several strategies can be employed:

Reaction with α,β-Unsaturated Carbonyls: Condensation with compounds like enones can lead to the formation of pyridopyrimidines.

Reaction with Dicarbonyls or Equivalents: Treatment with 1,3-dicarbonyl compounds or their synthetic equivalents is a classic method for constructing new six-membered rings.

Intramolecular Cyclization: The amine can be functionalized with a group that subsequently undergoes a cyclization reaction with a position on the pyrimidine ring.

The synthesis of various fused pyrimidines, such as thieno[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and imidazo[1,2-a]pyrimidines, often relies on substituted aminopyrimidine precursors. derpharmachemica.comnih.govresearchgate.net These fused systems are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties. derpharmachemica.com

| Fused System | General Synthetic Approach | Potential Application | Reference |

|---|---|---|---|

| Thiazolo-pyrido-pyrimidines | Reaction of Michael adducts from arylidenorhodanines and 2-aminopyridine. | Antifungal agents | derpharmachemica.com |

| Pyrrolo[2,3-d]pyrimidines | Cyclocondensation of α,α-dibromo aldehydes with 2,4-diamino-6-hydroxypyrimidine. | Antifolate agents (anticancer) | derpharmachemica.com |

| Thieno[2,3-d]pyrimidin-4-ones | Condensation of diamines with 2-N-iminodithiazolothiophene derivatives. | Anticancer, antimalarial | researchgate.net |

| Imidazo[1,2-a]pyrimidines | Reaction between 2-aminopyrimidine (B69317) and α-haloketones (Chichibabin reaction). | Bioactive compounds | nih.gov |

Incorporation into Diverse Organic Scaffolds

The primary amine of this compound is a versatile functional handle for incorporating the trimethylpyrimidine moiety into larger and more complex molecular architectures. This is particularly valuable in drug discovery, where the pyrimidine ring can mimic the hydrogen bonding patterns of nucleobases, interacting with biological targets like kinases. nih.gov

Methods for incorporation include:

Amide Bond Formation: Reaction with carboxylic acids or their derivatives to form amides, linking the pyrimidine unit to other scaffolds.

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.